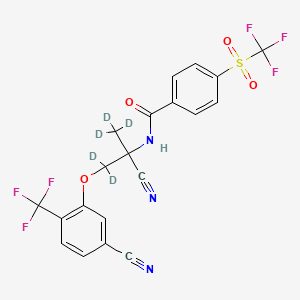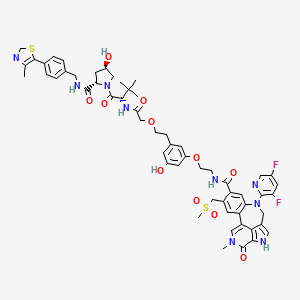![molecular formula C16H16ClIN4O7 B12407091 [(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes a purine base substituted with chlorine and iodine atoms, and a sugar moiety with multiple acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base, which is chlorinated and iodinated to form 6-chloro-2-iodopurine.
Glycosylation: The purine base is then glycosylated with a protected sugar moiety, such as a tetrahydrofuran derivative, to form the nucleoside analog.
Acetylation: The hydroxyl groups of the sugar moiety are acetylated to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the purine base can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine base and sugar moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.
Hydrolysis Products: The hydrolysis of acetyl groups yields the corresponding hydroxyl derivatives.
Oxidation and Reduction Products: Oxidation can lead to the formation of purine N-oxides, while reduction can yield reduced purine derivatives.
Scientific Research Applications
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of antiviral and anticancer agents.
Biochemistry: The compound is employed in studies of nucleoside metabolism and enzyme interactions.
Molecular Biology: It serves as a tool for investigating DNA and RNA synthesis and repair mechanisms.
Pharmacology: The compound is used in the development of new therapeutic agents targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The chlorine and iodine substitutions on the purine base enhance its binding affinity to specific enzymes and receptors, thereby modulating their activity. The acetyl groups on the sugar moiety can also influence the compound’s solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2-Iodoadenosine: A nucleoside analog with similar iodine substitution on the purine base.
6-Chloropurine: A purine derivative with chlorine substitution.
3’,4’-Diacetyl-5’-deoxy-5-fluorocytidine: A nucleoside analog with acetyl groups on the sugar moiety.
Uniqueness
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate is unique due to its dual halogen substitutions (chlorine and iodine) on the purine base, which confer distinct chemical and biological properties. The presence of multiple acetyl groups on the sugar moiety further enhances its stability and solubility, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H16ClIN4O7 |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H16ClIN4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11?,12+,15-/m1/s1 |
InChI Key |
BYOJIJDSBSWKKE-BWIWHEPQSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)I)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)I)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)










